molecular formula C11H14N2O3 B100398 Methylnitrosocarbamic acid m-isopropylphenyl ester CAS No. 18952-79-9

Methylnitrosocarbamic acid m-isopropylphenyl ester

Cat. No. B100398
CAS RN: 18952-79-9
M. Wt: 222.24 g/mol
InChI Key: AJHKCJXLTDAPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylnitrosocarbamic acid m-isopropylphenyl ester, commonly known as MNIC, is a chemical compound that has been extensively studied in the field of biochemistry and physiology. It is a potent nitric oxide (NO) donor that has been used in various scientific research applications to investigate the mechanism of action of NO in biological systems.

Scientific Research Applications

MNIC has been used in various scientific research applications to investigate the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. One of the most common applications of MNIC is in the study of the mechanism of action of Methylnitrosocarbamic acid m-isopropylphenyl ester in cardiovascular physiology. MNIC has been shown to increase Methylnitrosocarbamic acid m-isopropylphenyl ester levels in the blood, which leads to vasodilation and decreased blood pressure. This effect has been studied in both animal models and human subjects, and has potential clinical applications in the treatment of hypertension and other cardiovascular diseases.
Another application of MNIC is in the study of the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in neuronal signaling. MNIC has been shown to increase Methylnitrosocarbamic acid m-isopropylphenyl ester levels in neuronal cells, which leads to increased neurotransmitter release and improved neuronal function. This effect has been studied in animal models of neurological diseases, such as Alzheimer's and Parkinson's disease, and has potential clinical applications in the treatment of these diseases.

Mechanism Of Action

The mechanism of action of MNIC is based on its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. Methylnitrosocarbamic acid m-isopropylphenyl ester is a potent signaling molecule that plays a crucial role in various physiological processes, such as vasodilation, neurotransmission, and immune function. MNIC releases Methylnitrosocarbamic acid m-isopropylphenyl ester via a chemical reaction that occurs in biological fluids, such as blood and cerebrospinal fluid. Once released, Methylnitrosocarbamic acid m-isopropylphenyl ester activates various signaling pathways that lead to the physiological effects observed with MNIC administration.

Biochemical And Physiological Effects

The biochemical and physiological effects of MNIC are primarily related to its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. The vasodilatory effects of MNIC have been well documented in both animal models and human subjects, and have potential clinical applications in the treatment of hypertension and other cardiovascular diseases. The effects of MNIC on neuronal signaling have also been studied extensively, and have potential clinical applications in the treatment of neurological diseases, such as Alzheimer's and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MNIC in lab experiments is its ability to release Methylnitrosocarbamic acid m-isopropylphenyl ester in a controlled and predictable manner. This makes it an attractive compound for studying the role of Methylnitrosocarbamic acid m-isopropylphenyl ester in biological systems. Another advantage of using MNIC is its relatively simple synthesis method, which makes it readily available for scientific research.
One of the limitations of using MNIC in lab experiments is its potential toxicity. MNIC has been shown to be toxic at high concentrations, which limits its use in certain experiments. Another limitation of using MNIC is its short half-life, which requires frequent administration in experiments.

Future Directions

There are several future directions for the study of MNIC and its role in biological systems. One potential direction is the development of MNIC-based therapeutics for the treatment of cardiovascular and neurological diseases. Another potential direction is the study of the effects of MNIC on immune function, which has not been extensively investigated. Additionally, the development of new Methylnitrosocarbamic acid m-isopropylphenyl ester donors based on the structure of MNIC could lead to the discovery of novel compounds with improved pharmacological properties.

Synthesis Methods

MNIC can be synthesized by the reaction of m-isopropylphenol with sodium nitrite and urea in acetic acid. The reaction proceeds via the formation of a diazonium intermediate, which is then reacted with urea to form MNIC. The synthesis of MNIC is a relatively simple and straightforward process, which makes it an attractive compound for scientific research.

properties

CAS RN

18952-79-9

Product Name

Methylnitrosocarbamic acid m-isopropylphenyl ester

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3

InChI Key

AJHKCJXLTDAPCQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O

Other CAS RN

18952-79-9

Origin of Product

United States

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